molecular formula C18H25NO2 B14400404 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine CAS No. 89965-08-2

1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine

Katalognummer: B14400404
CAS-Nummer: 89965-08-2
Molekulargewicht: 287.4 g/mol
InChI-Schlüssel: VWSCIJTYVPSWQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine is a complex organic compound that features a piperidine ring linked to a phenyl-substituted dihydropyran moiety through an ethoxy bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to enhance yield and reduce reaction times.

Analyse Chemischer Reaktionen

Types of Reactions: 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ethoxy group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Various substituted piperidine and dihydropyran derivatives

Wissenschaftliche Forschungsanwendungen

1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine involves its interaction with specific molecular targets. The phenyl-substituted dihydropyran moiety may interact with hydrophobic pockets in enzymes or receptors, while the piperidine ring can form hydrogen bonds or ionic interactions with active site residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-{2-[(4-Phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl}piperidine is unique due to its combination of a piperidine ring and a phenyl-substituted dihydropyran moiety. This structural complexity provides a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

89965-08-2

Molekularformel

C18H25NO2

Molekulargewicht

287.4 g/mol

IUPAC-Name

1-[2-[(4-phenyl-3,4-dihydro-2H-pyran-2-yl)oxy]ethyl]piperidine

InChI

InChI=1S/C18H25NO2/c1-3-7-16(8-4-1)17-9-13-20-18(15-17)21-14-12-19-10-5-2-6-11-19/h1,3-4,7-9,13,17-18H,2,5-6,10-12,14-15H2

InChI-Schlüssel

VWSCIJTYVPSWQK-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCOC2CC(C=CO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.